molecular formula C23H21N5O3S B2561414 N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-11-7

N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2561414
CAS No.: 941949-11-7
M. Wt: 447.51
InChI Key: JSJSITKSDSHQHY-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a p-tolyl group at position 7, a methyl group at position 2, and an acetamide-linked phenyl moiety at position 5. This article provides a comparative analysis of its structural, synthetic, and functional attributes relative to similar compounds.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-13-7-9-16(10-8-13)20-22-21(25-15(3)32-22)23(31)28(27-20)12-19(30)26-18-6-4-5-17(11-18)24-14(2)29/h4-11H,12H2,1-3H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJSITKSDSHQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, a thiazolopyridazine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazolo[4,5-d]pyridazine core. Its synthesis typically involves cyclocondensation reactions between specific precursors under controlled conditions. For instance, recent studies have employed high-pressure Q-Tube reactors to enhance reaction yields and efficiency in synthesizing similar thiazolopyridazine derivatives .

Anticancer Properties

Research indicates that thiazolopyridazine derivatives exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating several derivatives, including those similar to this compound, the compound demonstrated promising results:

  • MCF-7 (breast cancer) : IC50 values ranged from 10.39 to 15.43 µM.
  • HCT-116 (colon cancer) : Notably, one derivative achieved an IC50 of 6.90 µM, outperforming doxorubicin in this model .

These findings suggest that modifications on the thiazolopyridazine scaffold can enhance anticancer activity, potentially leading to the development of new therapeutic agents.

Antimicrobial Activity

Thiazolopyridazine derivatives also show potential as antimicrobial agents. While specific data on this compound is limited, related compounds have exhibited activity against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli<125
Compound BS. aureus75
Compound CPseudomonas aeruginosa150

These results underscore the potential for thiazolopyridazines in combating bacterial infections .

Case Studies

  • Cytotoxicity Assay : A study utilized MTT colorimetric assays to evaluate the cytotoxic effects of various thiazolopyridazine derivatives on MCF-7 and HCT-116 cell lines. The results highlighted that electron-withdrawing groups on the aryl moiety significantly enhanced cytotoxicity, indicating structure-activity relationships crucial for drug design .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiazolopyridazine derivatives against Gram-positive and Gram-negative bacteria. The study established minimum inhibitory concentrations (MICs), demonstrating effective inhibition at low concentrations .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thiazolo[4,5-d]pyridazine 7-(p-Tolyl), 3-acetamidophenyl 447.47*
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazine 7-(2-Thienyl), 4-chlorophenyl 455.94
N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Coumarin Thiazolidinone, chromen-4-yloxy 410.43
Compound 16c Pyrimido[4,5-d][1,3]oxazin 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl 612.72

*Calculated based on molecular formula.

Purity and Chromatography

Table 2: HPLC Data for Select Compounds

Compound Name HPLC Purity (%) Retention Time (min) Reference
Pyrimido-oxazine 16c 99.34 9.37
Pyrimido-oxazine 16d 97.05 11.98
4-Chlorophenyl Analog Not reported Not reported

Q & A

Q. What are the established synthetic routes for N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazolo[4,5-d]pyridazinone Core Formation : Cyclocondensation of substituted pyridazine precursors with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .

Acetamide Side-Chain Introduction : Coupling the core with activated acetamide derivatives (e.g., via nucleophilic substitution or peptide coupling reagents like HATU/DIPEA) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Key challenges include optimizing regioselectivity during cyclocondensation and minimizing side reactions during coupling steps .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and detect impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can contradictory data on reaction yields under varying solvent systems be systematically addressed?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to evaluate solvent polarity, temperature, and catalyst loading effects. For example, test DMSO (high polarity) vs. THF (moderate polarity) to isolate solvent-driven yield discrepancies .
  • Computational Solvent Modeling : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvation effects and transition-state stabilization .
  • In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation and identify kinetic bottlenecks .

Q. What computational strategies are suitable for predicting the bioactivity of this thiazolo-pyridazine derivative?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets like kinases or GPCRs .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with crystallized protein targets (e.g., EGFR or COX-2) .
  • QSAR Modeling : Train models on datasets of thiazole derivatives to correlate structural descriptors (e.g., LogP, polar surface area) with antimicrobial or anticancer activity .

Q. How can researchers resolve discrepancies between in silico predictions and experimental bioassay results?

  • Methodological Answer :
  • Meta-Analysis of Assay Conditions : Compare buffer pH, cell lines, and incubation times across studies. For example, variations in ATP concentrations in kinase assays may alter IC50_{50} values .
  • Proteomic Profiling : Use mass spectrometry to identify off-target interactions that computational models might overlook .
  • Free Energy Perturbation (FEP) : Refine docking predictions by simulating ligand-protein binding dynamics at atomic resolution .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReaction TypeKey VariablesOptimal ConditionsReferences
1CyclocondensationSolvent, Temp, TimeDMF, 120°C, 8h
2Acetamide CouplingReagent, Equiv.HATU (1.2 equiv), DIPEA (3 equiv)
3PurificationSolvent SystemEthyl acetate/hexane (3:7)

Q. Table 2. Computational Tools for Bioactivity Prediction

ToolApplicationOutput MetricsLimitations
AutoDock VinaProtein-ligand dockingBinding affinity (ΔG)Static protein structure
COSMO-RSSolvent effect modelingSolvation energyRequires experimental validation
QSARActivity correlationpIC50_{50}Dataset dependency

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